

# Application Notes and Protocols for E7766 in In Vivo Cancer Studies

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## Compound of Interest

Compound Name: E7766 diammonium salt

Cat. No.: B14029911

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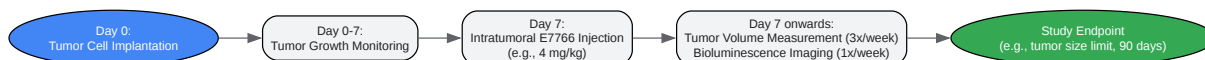
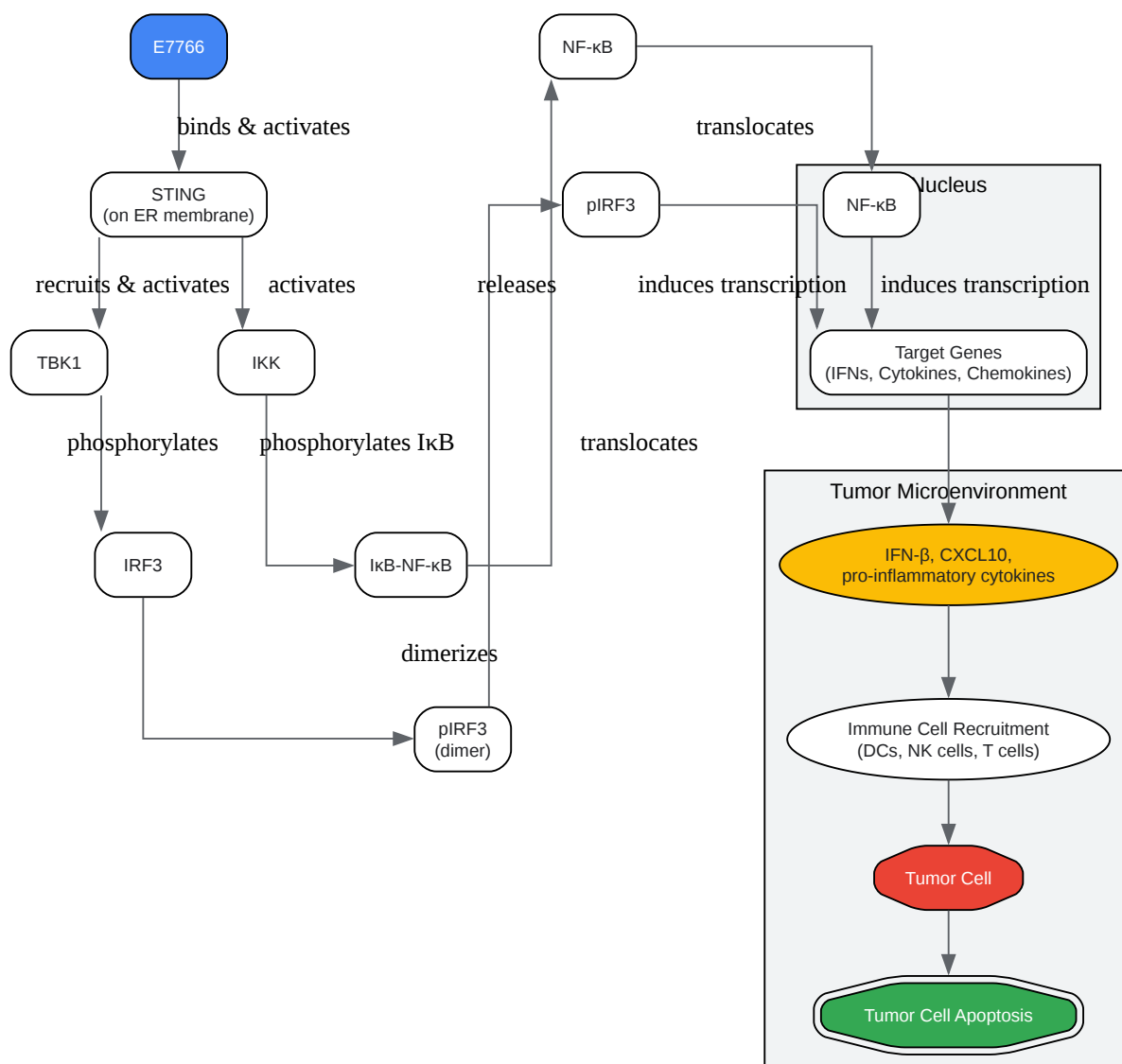
For Researchers, Scientists, and Drug Development Professionals

## Introduction

E7766 is a novel, macrocycle-bridged stimulator of interferon genes (STING) agonist that has demonstrated potent anti-tumor activity in various preclinical cancer models.[1][2] As a pan-genotypic STING agonist, E7766 effectively activates the STING pathway in both human and murine cells, leading to the induction of a robust innate and adaptive immune response against tumors.[3][4] These application notes provide a comprehensive overview of the recommended dosages, experimental protocols, and the underlying mechanism of action of E7766 for its use in in vivo cancer research.

## Mechanism of Action

E7766 functions by binding to and activating the STING protein, a key mediator of innate immunity.[1] This activation triggers a downstream signaling cascade involving TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), as well as the NF- $\kappa$ B pathway.[1] The phosphorylation and activation of IRF3 lead to the transcription and secretion of type I interferons (IFN- $\alpha/\beta$ ) and other pro-inflammatory cytokines and chemokines, such as CXCL10. [1][2] This cytokine milieu promotes the recruitment and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs), into the tumor microenvironment, ultimately leading to tumor cell destruction.[5]



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